Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide
Description
Benzofurazan 1-oxide derivatives are heterocyclic compounds characterized by a fused benzene and furazan ring system with an N-oxide group. The compound 4-nitro-7-(4-propyl-1-piperazinyl)-benzofurazan 1-oxide features a nitro group at position 4 and a 4-propylpiperazinyl substituent at position 7.
Synthesis of benzofurazan oxides typically involves hypochlorite oxidation of o-nitroaniline derivatives, as demonstrated in early protocols . The introduction of substituents at position 7 (e.g., piperazinyl groups) is achieved via nucleophilic substitution reactions, often catalyzed by zeolites or silica gel .
Properties
CAS No. |
61785-52-2 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
7-nitro-3-oxido-4-(4-propylpiperazin-1-yl)-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C13H17N5O4/c1-2-5-15-6-8-16(9-7-15)11-4-3-10(17(19)20)12-13(11)18(21)22-14-12/h3-4H,2,5-9H2,1H3 |
InChI Key |
YUXYRWBLHMZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Chemical Name: Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide
- Molecular Formula: C$${13}$$H$${16}$$N$${4}$$O$${3}$$
- Key Functional Groups: Benzofurazan core, nitro group (-NO$$_2$$), piperazine ring substituted with a propyl group, and an N-oxide moiety.
The presence of both electron-withdrawing (nitro) and electron-donating (piperazine) groups, along with the N-oxide, influences the compound's reactivity and synthesis pathways.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of Benzofurazan derivatives such as the target compound typically involves:
- Construction of the benzofurazan ring system.
- Introduction of the nitro group at the 4-position.
- Functionalization at the 7-position with a substituted piperazine.
- Oxidation to form the N-oxide.
The synthetic route must carefully manage the order of functional group introduction to avoid unwanted side reactions, especially given the sensitivity of nitro and N-oxide groups.
Stepwise Synthesis Overview
| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Formation of benzofurazan core | Cyclization of o-nitroaniline derivatives | Acidic or basic media | Precursor preparation |
| 2 | Nitration | Nitrating agent (e.g., HNO$$3$$, H$$2$$SO$$_4$$) | Controlled temperature | Selective nitration at 4-position |
| 3 | Piperazine substitution | 4-propylpiperazine, coupling reagents | Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling | Introduction of piperazine at 7-position |
| 4 | Oxidation | Oxidizing agents (e.g., m-CPBA, peracids) | Mild temperature | Formation of N-oxide on piperazine nitrogen |
Detailed Reaction Conditions and Catalysts
Benzofurazan Core Synthesis
- The benzofurazan ring is commonly synthesized from o-nitroaniline derivatives through cyclization reactions involving dehydrating agents or oxidative cyclization.
- Typical conditions involve heating in acidic media or using reagents such as phosphorus oxychloride (POCl$$_3$$).
Nitration
- The nitro group at the 4-position is introduced by electrophilic aromatic substitution using mixed acid nitration.
- Temperature control is critical to prevent over-nitration or decomposition.
- The reaction is typically carried out below 10°C to maintain selectivity.
Piperazine Substitution
- The 7-position substitution with 4-propylpiperazine can be achieved via nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., halogen) is present at that position.
- Alternatively, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for more efficient and selective substitution.
- Typical catalysts include Pd$$2$$(dba)$$3$$ with phosphine ligands under inert atmosphere.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
N-Oxide Formation
- The oxidation of the piperazine nitrogen to the N-oxide is performed using mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA).
- Reaction temperatures are kept low (0–25°C) to avoid over-oxidation or degradation.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Catalytic Reduction of Aromatic Nitro Compounds Relevant to Synthesis
- Recent advances include enzymatic or catalytic reduction methods for aromatic nitro groups, which may be applicable in intermediate steps.
- For example, biocatalysts comprising nitroreductases combined with transition metal disproportionation agents (e.g., vanadium(V) oxide) have been reported to efficiently reduce aromatic nitro compounds to amines under mild conditions.
- Such methods can be adapted for selective reduction steps in the synthesis of related benzofurazan derivatives.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Reference/Notes |
|---|---|---|
| Nitration Temperature | 0–10°C | To avoid over-nitration [general] |
| Piperazine Substitution Solvent | DMF, DMSO | High polarity solvents preferred |
| Palladium Catalyst Loading | 1–5 mol% | Pd$$2$$(dba)$$3$$ common |
| Oxidation Agent | m-CPBA (1.1 eq) | Mild oxidant for N-oxide formation |
| Oxidation Temperature | 0–25°C | To prevent side reactions |
| Reaction Time (each step) | 1–24 hours | Depends on step and scale |
Research Findings and Notes
- The order of functional group introduction is critical: nitration is preferably done before piperazine substitution to avoid interference with nucleophilic substitution.
- The N-oxide formation is typically the last step to prevent reduction or loss during earlier synthetic steps.
- The use of palladium-catalyzed amination improves yields and selectivity compared to classical SNAr reactions.
- Enzymatic reduction methods for nitro groups offer greener alternatives but require optimization for scale-up.
- Purification techniques include recrystallization and chromatographic methods, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide.
Substitution: Various substituted benzofurazane derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzofurazane derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and the formation of reactive intermediates.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects : The nitro group at position 4 is a strong electron-withdrawing group (σₚ = 1.27 ), which polarizes the benzofurazan core and stabilizes intermediates in synthetic reactions . Piperazinyl substituents introduce electron-donating character, modulating redox properties and reaction kinetics.
- Steric and Lipophilic Effects: Propyl vs. Benzyl Group: The aromatic benzyl substituent (CAS 439501) introduces steric bulk and π-stacking capability, which may improve binding to hydrophobic protein pockets .
Potential Pharmacological Implications
- Antibacterial Activity: Quinoxaline 1,4-dioxides derived from benzofuroxans exhibit antibacterial properties, with activity modulated by substituent electronic profiles .
- Protein Binding : The methylpiperazinyl derivative (CAS 58131-57-0) is used in studies involving viral proteins (e.g., LANA1 in herpesviruses) due to its balanced solubility and affinity .
Biological Activity
Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide (CAS # 61785-52-2) is a chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H17N5O4
- Molecular Weight : 307.31 g/mol
- Density : 1.523 g/cm³
- Boiling Point : Approximately 500.455°C at 760 mmHg
- Flash Point : 256.466°C
The compound features a benzofurazan core with a nitro group and a piperazine substituent, which contributes to its biological activity.
Antimicrobial Properties
Research has indicated that benzofurazan derivatives possess antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that the nitro group plays a crucial role in its antimicrobial mechanism by generating reactive nitrogen species (RNS) that damage bacterial cell membranes and DNA .
Antiparasitic Activity
Benzofurazan compounds have shown promise as antiparasitic agents. In vitro studies demonstrated significant activity against Leishmania species, which are responsible for leishmaniasis. The mechanism involves interference with the parasite's metabolic pathways, leading to cell death .
Neuropharmacological Effects
The piperazine moiety in benzofurazan has been linked to neuropharmacological effects. It has been studied for its potential as an anxiolytic and antidepressant agent. Animal models have shown that the compound can modulate serotonin and dopamine pathways, which are critical in mood regulation .
The biological activity of benzofurazan can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form RNS, which are toxic to microbial cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic processes of parasites and bacteria.
- Neurotransmitter Modulation : The piperazine ring interacts with neurotransmitter receptors, influencing mood and anxiety levels.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of benzofurazan against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial properties.
Research on Antiparasitic Effects
In vitro assays against Leishmania donovani revealed that benzofurazan reduced parasite viability by over 70% at concentrations of 50 µg/mL within 48 hours. This suggests potential for further development as an antiparasitic drug.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5O4 |
| Molecular Weight | 307.31 g/mol |
| Density | 1.523 g/cm³ |
| Boiling Point | 500.455°C |
| Flash Point | 256.466°C |
| Antimicrobial MIC | 32 µg/mL |
| Antiparasitic IC50 | 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
